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Compound of Interest

Compound Name: Linetastine

Cat. No.: B012748

A Note on the Analyte: The initial request specified "Linetastine.” As extensive searches
revealed no such compound in pharmaceutical literature, it is presumed that this was a
typographical error. This document provides detailed analytical methodologies for two similarly
named drugs: Bilastine and Linagliptine.

This application note provides detailed protocols for the quantitative analysis of Bilastine and
Linagliptine in bulk and pharmaceutical dosage forms using High-Performance Liquid
Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS),
and UV-Visible Spectrophotometry.

Bilastine: Quantitative Analysis

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic
rhinoconjunctivitis and urticaria.[1] Accurate and precise quantification is crucial for quality
control and formulation development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of Bilastine
in pharmaceutical formulations.

This protocol outlines a simple and rapid RP-HPLC method for the quantification of Bilastine.

e Instrumentation:
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o HPLC system with a UV-Vis detector (e.g., Shimadzu LC-2010CHT)[2]
o C18 column (250 mm x 4.6 mm, 5 um particle size)[2]

o Data acquisition and processing software

o Reagents and Materials:

Bilastine reference standard

[¢]

[¢]

Methanol (HPLC grade)[2]

o

Acetonitrile (HPLC grade)[2]

o

Water (HPLC grade)

[¢]

Pharmaceutical formulation containing Bilastine (e.g., tablets)

o Chromatographic Conditions:

o

Mobile Phase: Methanol:Acetonitrile (90:10 v/v)[2]

o

Flow Rate: 1.0 mL/min[2]

[¢]

Column Temperature: Ambient

[¢]

Detection Wavelength: 280 nm[2]

o

Injection Volume: 20 pL

o

Run Time: Approximately 10 minutes

o Preparation of Standard Stock Solution (100 pg/mL):
o Accurately weigh 10 mg of Bilastine reference standard.[2]
o Transfer to a 100 mL volumetric flask.

o Dissolve in and dilute to volume with methanol.[2]
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e Preparation of Working Standard Solutions (20-120 pg/mL):

o Prepare a series of dilutions from the standard stock solution using the mobile phase to
obtain concentrations of 20, 40, 60, 80, 100, and 120 pg/mL.[2]

e Preparation of Sample Solution:
o Weigh and finely powder 20 tablets.

o Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer to a
100 mL volumetric flask.

o Add approximately 70 mL of methanol and sonicate for 15 minutes.
o Dilute to volume with methanol and mix well.
o Filter the solution through a 0.45 um syringe filter.

o Dilute the filtered solution with the mobile phase to obtain a final concentration within the
calibration range.

e Procedure:

o Inject the blank (mobile phase), followed by the working standard solutions and the
sample solution into the HPLC system.

o Record the chromatograms and measure the peak areas.

o Construct a calibration curve by plotting the peak area versus the concentration of the
working standard solutions.

o Determine the concentration of Bilastine in the sample solution from the calibration curve.

This protocol provides an alternative RP-HPLC method with a different mobile phase
composition.

e Chromatographic Conditions:
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[e]

Mobile Phase: Methanol:0.1% Orthophosphoric acid buffer (70:30 v/v)[3]

o

Flow Rate: 0.8 mL/min[3]

[¢]

Detection Wavelength: 280 nm|[3]

[¢]

Column: C18 (250 mm x 4.6 mm, 5 um)[3]

o Preparation of Solutions:

o Follow the same procedures as in Method 1, using the specified mobile phase for

dilutions.
Parameter Method 1 Method 2
Linearity Range 20-120 pg/mL[2] 5-30 pug/mL[3]
Correlation Coefficient (r2) 0.9997[2] >0.999
Accuracy (% Recovery) 98.8 - 99.7%][2] Not specified
Precision (%RSD) < 2%[2] < 2%][3]
Limit of Detection (LOD) 0.1352 pg/mL[2] Not specified
Limit of Quantification (LOQ) 0.4098 pg/mL[2] Not specified
Retention Time 3.484 min[2] 3.280 min|[3]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of
Bilastine.

e Instrumentation:
o UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[4]
o Matched quartz cuvettes (1 cm path length)

e Reagents and Materials:
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Bilastine reference standard

[e]

o

Methanol (AR grade)[4]

[¢]

0.1M Sodium Hydroxide (NaOH)[4]

[¢]

Phosphate buffer (pH 2.0)[4]

[e]

Distilled water[4]

o

Pharmaceutical formulation containing Bilastine

Methodology:

o Selection of Solvent: Methanol, 0.1M NaOH, phosphate buffer (pH 2.0), and distilled water
can be used as solvents.[4]

o Determination of Amax:
» Prepare a dilute solution of Bilastine (e.g., 10 ug/mL) in the chosen solvent.

= Scan the solution from 200-400 nm to determine the wavelength of maximum
absorbance (Amax). The Amax is typically around 281.60 nm.[4]

o Preparation of Standard Stock Solution (1000 pug/mL):

» Accurately weigh 25 mg of Bilastine reference standard and dissolve it in a 25 mL
volumetric flask with methanol.[4]

o Preparation of Working Standard Solutions (10-140 pg/mL):

» Prepare a series of dilutions from the stock solution using the selected solvent to get
concentrations in the range of 10-140 pg/mL.[4]

o Preparation of Sample Solution:

» Weigh and powder 20 tablets.
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» Transfer a quantity of powder equivalent to 10 mg of Bilastine to a 10 mL volumetric
flask.[4]

» Dissolve in methanol, sonicate for 10 minutes, and filter.[4] Make up the volume with
methanol.

» Dilute the filtered solution appropriately with the chosen solvent to bring the
concentration within the linear range.

o Procedure:

» Measure the absorbance of the blank, working standard solutions, and the sample
solution at the Amax.

= Construct a calibration curve of absorbance versus concentration.

» Determine the concentration of Bilastine in the sample from the calibration curve.

Parameter Value

Linearity Range 10-140 pg/mL[4]
Correlation Coefficient (r?) >0.999
Precision (%RSD) < 2%[4]

Linagliptin: Quantitative Analysis

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2
diabetes.

High-Performance Liquid Chromatography (HPLC)

e Instrumentation:
o HPLC system with a UV detector

o C18 column (e.qg., Inertsil ODS, 250 x 4.6 mm, 5um)[5]
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e Reagents and Materials:

o

Linagliptin reference standard

[¢]

Methanol (HPLC grade)[5]

[e]

Acetonitrile (HPLC grade)[5]

[e]

Potassium dihydrogen orthophosphate

(¢]

Orthophosphoric acid

[¢]

Water (HPLC grade)

[¢]

Pharmaceutical formulation containing Linagliptin

o Chromatographic Conditions:

o

Mobile Phase: Methanol:Acetonitrile (30:70 v/v)[5]

[¢]

Flow Rate: 1.0 mL/min[5]

[¢]

Detection Wavelength: 225 nm|[5]

[e]

Column Temperature: Ambient

o

Injection Volume: 20 pL
o Preparation of Solutions:

o Standard Stock Solution (1000 pg/mL): Accurately weigh 100 mg of Linagliptin and
dissolve in 100 mL of methanol.[5]

o Working Standard Solutions: Prepare dilutions from the stock solution in the desired
concentration range using the mobile phase.

o Sample Solution: Prepare the sample solution as described for Bilastine, using a powder
equivalent to the desired Linagliptin concentration and diluting with the mobile phase.
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Parameter Value

Linearity Range 2-12 pg/mL[6]
Correlation Coefficient (r?) 0.9996]6]

Limit of Detection (LOD) 0.07591 pg/mL[6]
Limit of Quantification (LOQ) 0.2300 pg/mLJ[6]
Retention Time Approx. 3-5 min

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of Linagliptin,
especially in biological matrices.

e Instrumentation:
o UHPLC system coupled to a triple quadrupole mass spectrometer[7]
o C18 column (e.g., Gemini C18, 100 mm x 4.6 mm, 3 um)[7]

o Reagents and Materials:

[¢]

Linagliptin reference standard

[e]

Linagliptin-d4 (internal standard)[7]

[e]

Methanol (LC-MS grade)[7]

(¢]

Ammonium formate[7]

[¢]

Human plasma
o Chromatographic and Mass Spectrometric Conditions:

o Mobile Phase: 10 mM Ammonium formate:Methanol (20:80 v/v)[7]
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o Flow Rate: 0.5 mL/min[7]
o lonization Mode: Positive Electrospray lonization (ESI+)
o MRM Transitions:
» Linagliptin: m/z 473.3 - 420.1[7]
» Linagliptin-d4 (IS): m/z 477.5 — 424.3[7]
o Sample Preparation (Liquid-Liquid Extraction):
o To 300 pL of plasma, add the internal standard.
o Perform liquid-liquid extraction using an appropriate organic solvent.

o Evaporate the organic layer and reconstitute the residue in the mobile phase.

Parameter Value

Linearity Range 50.3to 12115.5 pg/mL][7]
Correlation Coefficient (r) >0.99[7]

Accuracy (% Bias) 86.7% t0 95.6%][ 7]
Precision (%CV) < 8.6%(7]

Recovery > 71.0%[7]

UV-Visible Spectrophotometry

A straightforward UV spectrophotometric method can be used for the routine analysis of
Linagliptin.

e Instrumentation:
o UV-Visible Spectrophotometer

o Matched quartz cuvettes
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e Reagents and Materials:
o Linagliptin reference standard
o Acetonitrile[8] or Methanol[9]
o Pharmaceutical formulation containing Linagliptin
o Methodology:
o Solvent: Acetonitrile or Methanol can be used.[8][9]
o Amax Determination: The Amax of Linagliptin is approximately 295-296 nm.[3][9]
o Preparation of Solutions:
» Prepare a standard stock solution (e.g., 100 pg/mL) in the chosen solvent.[8]
» Prepare working standard solutions in the linear range (e.g., 1-10 pg/mL).[8]

» Prepare the sample solution as previously described, ensuring the final concentration is
within the calibration range.

o Procedure:
= Measure the absorbance of the solutions at the Amax.

» Construct a calibration curve and determine the sample concentration.

Parameter Value

Linearity Range 1-10 pg/mL][8]

Correlation Coefficient (r2) 0.999[8]

Accuracy (% Recovery) ~100.4%][8]
Visualizations
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Caption: General workflow for analytical method development.
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Caption: Schematic of a typical HPLC system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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